molecular formula C24H15BrClN3S2 B184206 2-Thiazolamine, 4-(4-bromophenyl)-N-(4-(2-(4-chlorophenyl)-4-thiazolyl)phenyl)- CAS No. 68173-72-8

2-Thiazolamine, 4-(4-bromophenyl)-N-(4-(2-(4-chlorophenyl)-4-thiazolyl)phenyl)-

Cat. No. B184206
CAS RN: 68173-72-8
M. Wt: 524.9 g/mol
InChI Key: FPJRKHFGUOPTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiazolamine, 4-(4-bromophenyl)-N-(4-(2-(4-chlorophenyl)-4-thiazolyl)phenyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "compound A" and is known for its unique chemical properties and potential therapeutic benefits.

Mechanism Of Action

The mechanism of action of compound A is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways within cells. This compound has been shown to target several different molecular targets, including protein kinases, phosphodiesterases, and histone deacetylases.

Biochemical And Physiological Effects

Compound A has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using compound A in lab experiments is its unique chemical structure, which allows for the selective targeting of specific molecular targets. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on compound A. One area of interest is the development of more efficient synthesis methods for this compound, which could help to increase its availability for research purposes. Another area of interest is the identification of additional molecular targets for this compound, which could expand its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in clinical settings.

Synthesis Methods

The synthesis of compound A involves several steps, including the reaction of 4-(4-bromophenyl)-2-thiazolamine with 4-(2-(4-chlorophenyl)-4-thiazolyl)phenylamine. The resulting compound is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

Compound A has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have a wide range of potential therapeutic benefits, including anti-inflammatory, anti-cancer, and anti-viral activities.

properties

CAS RN

68173-72-8

Product Name

2-Thiazolamine, 4-(4-bromophenyl)-N-(4-(2-(4-chlorophenyl)-4-thiazolyl)phenyl)-

Molecular Formula

C24H15BrClN3S2

Molecular Weight

524.9 g/mol

IUPAC Name

4-(4-bromophenyl)-N-[4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C24H15BrClN3S2/c25-18-7-1-15(2-8-18)22-14-31-24(29-22)27-20-11-5-16(6-12-20)21-13-30-23(28-21)17-3-9-19(26)10-4-17/h1-14H,(H,27,29)

InChI Key

FPJRKHFGUOPTMC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)Cl)NC4=NC(=CS4)C5=CC=C(C=C5)Br

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)Cl)NC4=NC(=CS4)C5=CC=C(C=C5)Br

Other CAS RN

68173-72-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.